2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
CAS No.: 103577-47-5
Cat. No.: VC20818026
Molecular Formula: C17H16F3N3O2S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole - 103577-47-5](/images/no_structure.jpg)
Specification
CAS No. | 103577-47-5 |
---|---|
Molecular Formula | C17H16F3N3O2S |
Molecular Weight | 383.4 g/mol |
IUPAC Name | 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C17H16F3N3O2S/c1-10-7-21-14(11(2)15(10)25-9-17(18,19)20)8-26(24)16-22-12-5-3-4-6-13(12)23-16/h3-7H,8-9H2,1-2H3,(H,22,23) |
Standard InChI Key | FPVRBOKLMQOBQO-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2 |
Canonical SMILES | CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2 |
Introduction
Physicochemical Properties
Based on structural analysis and comparison with related compounds, the physicochemical properties of 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole can be estimated. These predicted properties provide insights into its potential pharmacokinetic behavior and formulation considerations.
Physical Properties Profile
The following table presents estimated physical properties based on structural analysis and comparison with similar compounds:
The presence of the trifluoroethoxy group likely enhances lipophilicity compared to other PPI compounds with methoxy or difluoromethoxy substituents. This structural feature may influence membrane permeability and tissue distribution properties.
Pharmacological Classification and Mechanism
Relationship to Proton Pump Inhibitors
The target compound belongs to the chemical class of benzimidazole sulfoxides that typically function as proton pump inhibitors. Based on structural similarities to established PPIs, it likely targets the H+/K+-ATPase enzyme (proton pump) in gastric parietal cells.
As with other benzimidazole-based PPIs, the compound would be expected to exist as an inactive prodrug that requires activation in acidic environments. The sulfinyl group plays a crucial role in this activation process, as it undergoes protonation in the acidic secretory canaliculi of gastric parietal cells, followed by intramolecular rearrangement to form a reactive cyclic sulfenamide.
Predicted Mechanism of Action
The predicted mechanism follows the established pathway for PPI compounds:
-
Accumulation in acidic compartments due to the basic nature of the pyridine and benzimidazole nitrogens
-
Acid-catalyzed conversion to a tetracyclic cationic sulfenamide
-
Formation of covalent disulfide bonds with cysteine residues in the H+/K+-ATPase enzyme
-
Inhibition of the proton pump, preventing gastric acid secretion
The specific substitution pattern on the pyridine ring (3,5-dimethyl-4-(2,2,2-trifluoroethoxy)) could influence:
-
Acid stability of the prodrug
-
Rate of activation in acidic environments
-
Binding affinity to the proton pump
-
Duration of inhibitory effect
Structural Analogues and Comparative Analysis
Comparison with Marketed Proton Pump Inhibitors
The following table compares the target compound with established PPIs and related compounds:
Structure-Activity Relationships
The specific substitution pattern of the target compound suggests particular pharmacological properties:
-
The 3,5-dimethyl groups on the pyridine ring may enhance lipophilicity and provide steric protection
-
The 2,2,2-trifluoroethoxy group at position 4 likely increases metabolic stability through the electron-withdrawing effect of the CF3 group
-
The methylsulfinyl bridge is essential for the prodrug activation mechanism
-
The unsubstituted benzimidazole core serves as the primary pharmacophore for enzyme binding
Synthesis and Analytical Characterization
Analytical Characterization Profile
The following analytical methods would typically be employed for characterization:
Analytical Technique | Expected Findings/Utility |
---|---|
NMR Spectroscopy | Characteristic signals for aromatic protons of benzimidazole and pyridine rings; signals for methyl groups and trifluoroethoxy moiety |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight; fragmentation pattern showing loss of methylsulfinyl group |
IR Spectroscopy | Characteristic absorptions for S=O stretching (~1050 cm-1); N-H stretching of benzimidazole |
UV-Vis Spectroscopy | Absorbance maxima typical of benzimidazole compounds (280-290 nm) |
X-ray Crystallography | Crystal structure confirmation of molecular geometry and packing |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume